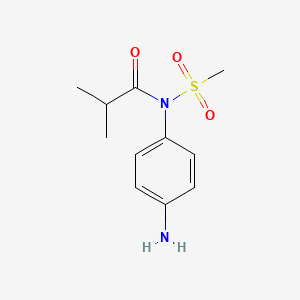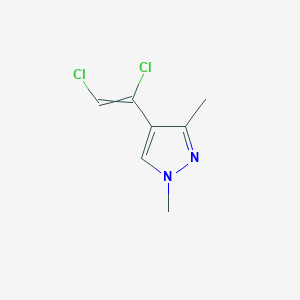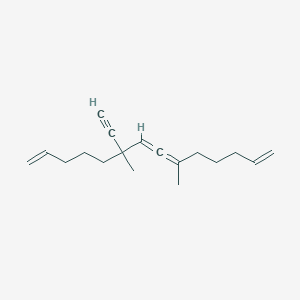![molecular formula C16H13N3O2 B14584996 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-46-1](/img/structure/B14584996.png)
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound known for its unique structure and significant biological activities. This compound belongs to the class of phthalazine derivatives, which have been extensively studied for their potential therapeutic applications, particularly as anticonvulsants and AMPA receptor antagonists .
Méthodes De Préparation
The synthesis of 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives under specific conditions to form the phthalazine core. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require elevated temperatures to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets, such as the AMPA receptors in the brain. By binding to these receptors, the compound inhibits excitatory neurotransmission, which plays a crucial role in the development and spread of epileptic seizures . This inhibition is achieved through a non-competitive antagonistic mechanism, where the compound binds to an allosteric site on the receptor, preventing its activation by glutamate.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione stands out due to its unique structural features and potent biological activities. Similar compounds include:
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists but have different structural frameworks and pharmacological profiles.
The uniqueness of this compound lies in its specific combination of structural elements, which confer its distinct biological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
61415-46-1 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
8-amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H13N3O2/c17-12-2-1-8-3-10-6-13-14(16(21)19-18-15(13)20)7-11(10)4-9(8)5-12/h1-7,13-14H,17H2,(H,18,20)(H,19,21) |
Clé InChI |
GWJXPCDINHTFFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC3=CC4C(C=C3C=C21)C(=O)NNC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)





![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
